molecular formula C14H13F3N2O5 B11078638 1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester

1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester

Cat. No.: B11078638
M. Wt: 346.26 g/mol
InChI Key: MEUSEWJZKULHME-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester is a complex organic compound with a unique structure that combines pyrrole, furan, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives, furan-2-carboxylic acid, and trifluoromethyl ketones. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
  • 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester
  • 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester

Uniqueness

1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester is unique due to its combination of pyrrole, furan, and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13F3N2O5

Molecular Weight

346.26 g/mol

IUPAC Name

ethyl 4-(furan-2-carbonylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H13F3N2O5/c1-3-23-11(21)9-7(2)18-12(22)13(9,14(15,16)17)19-10(20)8-5-4-6-24-8/h4-6H,3H2,1-2H3,(H,18,22)(H,19,20)

InChI Key

MEUSEWJZKULHME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1(C(F)(F)F)NC(=O)C2=CC=CO2)C

Origin of Product

United States

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